(4-Bromophenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone
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Overview
Description
(4-Bromophenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone is an organic compound that features a bromophenyl group, a methyl group, a piperidinyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridinyl Intermediate: The synthesis begins with the preparation of the pyridinyl intermediate. This can be achieved through a condensation reaction involving 6-methyl-2-bromopyridine and piperidine under basic conditions.
Coupling with Bromophenyl Group: The pyridinyl intermediate is then coupled with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-Bromophenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone
- (4-Fluorophenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone
Uniqueness
(4-Bromophenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which can be advantageous in drug design and material science applications.
Properties
CAS No. |
89596-07-6 |
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Molecular Formula |
C18H19BrN2O |
Molecular Weight |
359.3 g/mol |
IUPAC Name |
(4-bromophenyl)-(6-methyl-2-piperidin-1-ylpyridin-3-yl)methanone |
InChI |
InChI=1S/C18H19BrN2O/c1-13-5-10-16(17(22)14-6-8-15(19)9-7-14)18(20-13)21-11-3-2-4-12-21/h5-10H,2-4,11-12H2,1H3 |
InChI Key |
XILAKFLQCQYSHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)C2=CC=C(C=C2)Br)N3CCCCC3 |
Origin of Product |
United States |
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